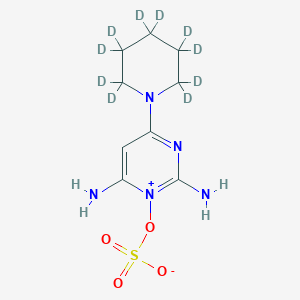
Minoxidil Sulfate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minoxidil Sulfate-d10 is a deuterated form of Minoxidil Sulfate, an active metabolite of Minoxidil. Minoxidil Sulfate is known for its vasodilating and hair growth-promoting properties. It is primarily used in the treatment of androgenetic alopecia and severe hypertension .
Preparation Methods
Minoxidil Sulfate-d10 is synthesized from Minoxidil through sulfotransferase enzymes, with the predominant enzyme being SULT1A1 . The synthetic route involves the sulfation of Minoxidil, which can be achieved using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature under an inert atmosphere .
Chemical Reactions Analysis
Minoxidil Sulfate-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to Minoxidil.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Minoxidil Sulfate-d10 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Minoxidil Sulfate in various formulations.
Biology: It is employed in studies investigating the metabolic pathways of Minoxidil and its derivatives.
Medicine: this compound is used in research focused on developing new treatments for hair loss and hypertension.
Industry: It is utilized in the formulation of topical solutions and foams for hair growth promotion .
Mechanism of Action
Minoxidil Sulfate-d10 exerts its effects primarily through the opening of potassium channels. This action leads to hyperpolarization of cell membranes, resulting in vasodilation and increased blood flow. In hair follicles, this mechanism promotes the transition from the telogen (resting) phase to the anagen (growth) phase, thereby stimulating hair growth .
Comparison with Similar Compounds
Minoxidil Sulfate-d10 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Minoxidil: The parent compound, known for its vasodilating and hair growth-promoting properties.
Minoxidil Sulfate: The non-deuterated form, which is the active metabolite of Minoxidil.
Finasteride: Another compound used in the treatment of androgenetic alopecia, though it works through a different mechanism by inhibiting the enzyme 5-alpha reductase .
This compound stands out due to its enhanced stability and precision in research applications, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C9H15N5O4S |
|---|---|
Molecular Weight |
299.38 g/mol |
IUPAC Name |
[2,6-diamino-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimidin-1-ium-1-yl] sulfate |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
OEOLOEUAGSPDLT-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















